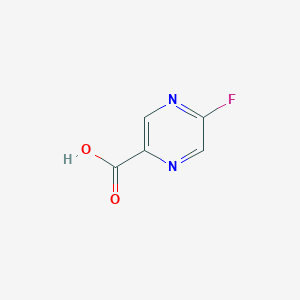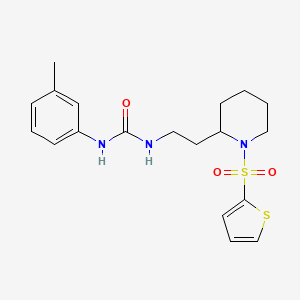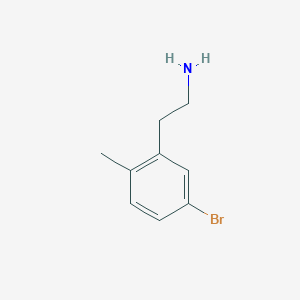
5-Fluoropyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 1211584-50-7 . It has a molecular weight of 142.09 and its IUPAC name is 5-fluoro-2-pyrazinecarboxylic acid . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of fluorinated pyrazines, such as 5-Fluoropyrazine-2-carboxylic acid, involves various methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of 5-Fluoropyrazine-2-carboxylic acid is represented by the linear formula C5H3FN2O2 . The InChI code for this compound is 1S/C5H3FN2O2/c6-4-2-7-3 (1-8-4)5 (9)10/h1-2H, (H,9,10) .Physical And Chemical Properties Analysis
5-Fluoropyrazine-2-carboxylic acid is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Anticancer Activity
Fluorinated heterocycles, such as 5-Fluoropyrazine-2-carboxylic acid, are key components of many marketed drugs . Approximately 20% of anticancer drugs contain fluorine atoms . These compounds have shown promising in vivo and in vitro anticancer activities . Some fluorinated heterocycles have been found to be lead structures for drug design developments, with activities that are almost equal to or exceed the potency of reference drugs .
Antimicrobial Activity
Fluorinated heterocycles also exhibit significant antimicrobial activities . The structure-activity relationship (SAR) study suggests that fluorinated heterocycles with various electron-donating or electron-withdrawing substituents significantly affect the antimicrobial activities .
Inhibitor of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1)
5-Fluoroindole-2-carboxylic acid, a compound related to 5-Fluoropyrazine-2-carboxylic acid, has been found to inhibit APE1, an enzyme involved in DNA repair . This suggests that 5-Fluoropyrazine-2-carboxylic acid could potentially be used in research related to DNA repair mechanisms.
Environmental Monitoring
Molecularly imprinted polymer (MIP)-based electrochemical sensing is a promising area for environmental monitoring . Given the chemical and physical stability, low production costs, good selectivity, and quick response times of these devices , 5-Fluoropyrazine-2-carboxylic acid could potentially be used in the development of such sensors.
Drug Design Developments
Fluorinated heterocycles are often used in drug design due to their promising safety index via reduced cytotoxicity in non-cancerous cell lines . 5-Fluoropyrazine-2-carboxylic acid, being a fluorinated heterocycle, could be used in the development of new drugs.
Research Chemical
5-Fluoropyrazine-2-carboxylic acid can be used as a research chemical in various scientific experiments . Its properties can be studied and utilized in the development of new compounds and materials.
Safety and Hazards
The safety information for 5-Fluoropyrazine-2-carboxylic acid indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion or if on skin or in eyes .
Orientations Futures
Propriétés
IUPAC Name |
5-fluoropyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHQFMTUXTQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide](/img/structure/B2788632.png)
![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)
![5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2788634.png)
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)


![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)
![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)